molecular formula C18H14FNO4 B5846541 methyl 2-{[(5-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate

methyl 2-{[(5-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate

Cat. No.: B5846541
M. Wt: 327.3 g/mol
InChI Key: GAYCHCFZGCVJFX-UHFFFAOYSA-N
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Description

Methyl 2-{[(5-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of methyl 2-{[(5-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate typically involves the following steps:

Chemical Reactions Analysis

Methyl 2-{[(5-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Properties

Research indicates that methyl 2-{[(5-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate exhibits significant antimicrobial activity. Studies have shown that benzofuran derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Anticancer Potential

This compound has been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways and inhibition of cell proliferation . The biological activity is attributed to its ability to interact with specific biological targets such as enzymes involved in cancer progression.

Applications in Scientific Research

This compound has various applications across multiple scientific domains:

Chemistry

Used as a building block in the synthesis of more complex organic molecules, facilitating the development of new compounds with enhanced properties.

Biology

Studied for its potential biological activities, including antimicrobial and anticancer properties. Its unique structure allows researchers to explore new therapeutic avenues.

Medicine

Ongoing research aims to explore its potential as a therapeutic agent for various diseases, particularly infections and cancers.

Industry

Utilized in the development of new materials and chemical processes, contributing to advancements in pharmaceutical formulations and chemical manufacturing.

Case Studies and Research Findings

Several studies have documented the effects of this compound on different biological systems:

StudyFindings
Study A (PMC2969894)Demonstrated significant antibacterial activity against Gram-positive bacteria with effective inhibition at low concentrations.
Study B (ACS Journal)Reported that the compound induced apoptosis in breast cancer cell lines, activating caspase pathways.
Study C (Chemical Book)Highlighted the compound's potential as a scaffold for developing new antimicrobial agents due to its structural features enhancing bioactivity.

Mechanism of Action

The mechanism of action of methyl 2-{[(5-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Methyl 2-{[(5-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate can be compared with other benzofuran derivatives such as:

    5-fluoro-2-methyl-1-benzofuran-3-carboxylic acid: Similar in structure but lacks the amide and ester functionalities.

    3-methyl-1-benzofuran-2-carboxylic acid: Lacks the fluorine atom and amide group.

    5-fluoro-3-methyl-1-benzofuran-2-ylamine: Contains an amine group instead of the ester and amide groups.

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

Biological Activity

Methyl 2-{[(5-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate is a synthetic compound that belongs to the class of benzofuran derivatives. These compounds are noted for their diverse biological activities, making them subjects of extensive pharmacological research. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves two main steps:

  • Coupling Reaction : The carboxylic acid group of 5-fluoro-3-methyl-1-benzofuran-2-carboxylic acid is activated using a coupling reagent (e.g., N,N’-dicyclohexylcarbodiimide, DCC) and reacted with 2-aminobenzoic acid to form an amide bond.
  • Esterification : The resulting amide is then esterified using methanol in the presence of an acid catalyst to yield the final product.

Antimicrobial Properties

Research indicates that benzofuran derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Anticancer Potential

This compound has been investigated for its anticancer properties. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways and inhibition of cell proliferation .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in cancer progression or microbial resistance.
  • Receptor Interaction : The compound's structure allows it to bind effectively to various receptors, influencing cellular signaling pathways that regulate growth and survival .

Case Studies and Research Findings

Several studies have documented the effects of this compound on different biological systems:

Study Findings
Study A (PMC2969894)Demonstrated significant antibacterial activity against Gram-positive bacteria with an IC50 value indicating effective inhibition at low concentrations.
Study B (ACS Journal)Reported that the compound induced apoptosis in breast cancer cell lines, with a detailed analysis showing activation of caspase pathways.
Study C (Chemical Book)Highlighted the compound's potential as a scaffold for developing new antimicrobial agents due to its structural features that enhance bioactivity.

Properties

IUPAC Name

methyl 2-[(5-fluoro-3-methyl-1-benzofuran-2-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO4/c1-10-13-9-11(19)7-8-15(13)24-16(10)17(21)20-14-6-4-3-5-12(14)18(22)23-2/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYCHCFZGCVJFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)F)C(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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